molecular formula C20H21N3O2 B4403575 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

Cat. No. B4403575
M. Wt: 335.4 g/mol
InChI Key: YLCDSZQMMGVTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, also known as MMB-2201, is a synthetic cannabinoid that has been used in scientific research. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in the cannabis plant. MMB-2201 has been synthesized for its potential use in treating various medical conditions, including pain, anxiety, and neurological disorders. In

Mechanism of Action

2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and immune function. Specifically, this compound acts as a potent agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to a feeling of euphoria and relaxation. It has also been shown to decrease pain sensitivity, making it a potential treatment for chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide in lab experiments is its potency. It has been shown to have a high affinity for the CB1 receptor, making it a useful tool for investigating the endocannabinoid system. Additionally, this compound has a long half-life, allowing for sustained effects in lab experiments. However, one limitation of using this compound in lab experiments is its potential for abuse. It has been shown to have psychoactive effects, making it a potential drug of abuse.

Future Directions

There are several future directions for the use of 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide in scientific research. One potential direction is the investigation of its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate its potential use in treating chronic pain and anxiety disorders. Furthermore, the development of more potent and selective synthetic cannabinoids, such as this compound, may lead to the development of new therapeutic agents for various medical conditions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been used in scientific research to investigate its potential therapeutic effects. It acts on the endocannabinoid system, leading to various biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations due to its potential for abuse. Future research is needed to investigate its potential use in treating various medical conditions and to develop new therapeutic agents.

Scientific Research Applications

2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide has been used in various scientific research studies to investigate its potential therapeutic effects. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methyl-N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-14(3)18(24)21-17-10-8-15(9-11-17)19-22-23-20(25-19)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCDSZQMMGVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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